1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol
Overview
Description
“1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol” is a heterocyclic compound . It has a molecular weight of 175.19 g/mol.
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines, a group to which “1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol” belongs, has been extensively studied . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis
The molecular structure of “1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol” is characterized by the fusion of a pyrazole and a pyridine ring . Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Scientific Research Applications
Applications in OLEDs and Phosphorescence
1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol, as part of 3-(1H-Pyrazol-1-yl)pyridine derivatives, is utilized in the construction of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). This compound contributes to tuning optoelectronic parameters, thereby improving the efficiency and performance of blue, green, and white PhOLEDs. The modifications in linking modes and conformations of these compounds influence their optoelectronic characteristics, leading to applications in low-voltage, high-efficiency OLEDs (Li, Li, Liu, & Jin, 2016).
Synthesis and Structural Studies
New derivatives of 1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol have been synthesized, showing the compound's versatility in forming different structures. These derivatives exhibit structural features like the 3-hydroxy tautomer, which have been analyzed using X-ray diffraction. Such studies are crucial for understanding the compound's chemical behavior and potential applications in various fields (Wu, Tang, Huang, & Shen, 2012).
Biomedical Applications
The compound's derivatives, specifically Pyrazolo[3,4-b]pyridines, have significant implications in the biomedical field. With over 300,000 described derivatives, these compounds have been studied for their synthetic methods and diverse substituents. The biomedical applications of these compounds span various areas, indicating the potential of 1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol in health and medicine (Donaire-Arias et al., 2022).
Photoreactions and Proton Transfer Studies
Studies have explored the photoreactions and proton transfer mechanisms in compounds containing 1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol derivatives. These include excited-state intramolecular and intermolecular proton transfer, providing insights into the compound's reactivity and potential applications in photochemistry (Vetokhina et al., 2012).
Catalysis and Polymerization
Derivatives of this compound have been used in the synthesis of palladium complexes, which are subsequently applied in small molecule activation and polymerization processes. This highlights the compound's role in catalytic activities and its potential in materials science and industrial applications (Ojwach, Guzei, & Darkwa, 2009).
Future Directions
properties
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-5-11-12(7-9)6-8-2-1-3-10-4-8/h1-5,7,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYSIRUUFYLGJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-3-ylmethyl-1H-pyrazol-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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